molecular formula C13H17NO2 B598907 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate CAS No. 1203682-73-8

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No. B598907
CAS RN: 1203682-73-8
M. Wt: 219.284
InChI Key: ULHZBWVANZNSPH-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a compound with the empirical formula C11H13NO2 and a molecular weight of 191.23 . It’s also known as "1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester" .


Synthesis Analysis

There are various methods for the synthesis of tetrahydroisoquinolines. One approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the use of multicomponent reactions (MCRs) for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate”, it is a powder with a melting point of 73-76 °C .

Scientific Research Applications

Medicinal Chemistry

THIQ analogs have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids, which are a large group of natural products .

Biological Activities and SAR Studies

THIQ analogs have been developed with potent biological activity. The structural–activity relationship (SAR) and their mechanism of action have been studied extensively .

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonic Acid (TicP)

New strategies have been developed for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP). One of these strategies involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .

Enzyme Inhibitors

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors .

Potent Receptor Ligands

Tic has been used to create potent receptor ligands . These ligands have a wide range of pharmacological applications .

Analogs of Natural Products

Tic has been used to create analogs of natural products . These analogs have a wide range of pharmacological applications .

Synthetic Intermediate for Biologically Active Heterocyclic Compounds

Tic has also attracted attention as a synthetic intermediate for biologically active heterocyclic compounds .

Mechanism of Action

The mechanism of action of tetrahydroisoquinolines can vary depending on their structure and the context in which they are used. For example, “1-Methyl-1,2,3,4-tetrahydroisoquinoline” has been shown to produce an antidepressant-like effect similar to the effect of imipramine .

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds. They can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an active area of research .

properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHZBWVANZNSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745261
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

CAS RN

1203682-73-8
Record name Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203682-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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